molecular formula C9H11IN2O2 B8323279 4-Iodo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole

4-Iodo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole

Cat. No. B8323279
M. Wt: 306.10 g/mol
InChI Key: LXINDPPSLFPHNN-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

To a solution of 2-bromo-5,8-dioxa-spiro[3.4]octane (Compound 100F, 19 g, 100 mmol) and 4-iodopyrazole (38.6 g, 200 mmol) in DMF (100 mL) was added powdered K2CO3 (41.4 g, 300 mmol) and 18-crown-6 ether (5.3 g, 20 mmol). The reaction mixture was stirred at 85-90° C. for 2 days. The reaction mixture was diluted with ethyl acetate (400 mL) and washed with water (4×100 mL). The combined organic layers were washed with brine and concentrated, the residue was purified by column chromatography (ethyl acetate/DCM: 5:95) to give 8.8 g (29%) of 1-(5,8-dioxa-spiro[3.4]oct-2-yl)-4-iodo-1H-pyrazole. 1H NMR (CDCl3, 300 MHz): δ=2.87-2.89 (m, 4 H), 3.92-3.96 (m, 4 H), 4.64-4.68 (m, 1 H), 7.53 (s, 2 H).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:5][C:4]2([O:9][CH2:8][CH2:7][O:6]2)[CH2:3]1.[I:10][C:11]1[CH:12]=[N:13][NH:14][CH:15]=1.C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1>CN(C=O)C.C(OCC)(=O)C>[CH2:3]1[C:4]2([O:9][CH2:8][CH2:7][O:6]2)[CH2:5][CH:2]1[N:13]1[CH:12]=[C:11]([I:10])[CH:15]=[N:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrC1CC2(C1)OCCO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CC2(C1)OCCO2
Name
Quantity
38.6 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
41.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.3 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85-90° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (4×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (ethyl acetate/DCM: 5:95)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1C(CC12OCCO2)N2N=CC(=C2)I
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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